1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazol-5-amine 1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazol-5-amine
Brand Name: Vulcanchem
CAS No.: 618098-12-7
VCID: VC7919064
InChI: InChI=1S/C16H14FN3/c1-11-2-4-12(5-3-11)15-10-16(18)20(19-15)14-8-6-13(17)7-9-14/h2-10H,18H2,1H3
SMILES: CC1=CC=C(C=C1)C2=NN(C(=C2)N)C3=CC=C(C=C3)F
Molecular Formula: C16H14FN3
Molecular Weight: 267.3 g/mol

1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazol-5-amine

CAS No.: 618098-12-7

Cat. No.: VC7919064

Molecular Formula: C16H14FN3

Molecular Weight: 267.3 g/mol

* For research use only. Not for human or veterinary use.

1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazol-5-amine - 618098-12-7

Specification

CAS No. 618098-12-7
Molecular Formula C16H14FN3
Molecular Weight 267.3 g/mol
IUPAC Name 2-(4-fluorophenyl)-5-(4-methylphenyl)pyrazol-3-amine
Standard InChI InChI=1S/C16H14FN3/c1-11-2-4-12(5-3-11)15-10-16(18)20(19-15)14-8-6-13(17)7-9-14/h2-10H,18H2,1H3
Standard InChI Key XUYXSEVDAHKAQM-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C2=NN(C(=C2)N)C3=CC=C(C=C3)F
Canonical SMILES CC1=CC=C(C=C1)C2=NN(C(=C2)N)C3=CC=C(C=C3)F

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound consists of a pyrazole ring substituted at positions 1 and 3 with 4-fluorophenyl and 4-methylphenyl groups, respectively, and an amine group at position 5. The IUPAC name, 1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazol-5-amine, reflects this substitution pattern. Key structural features include:

  • Pyrazole Core: A five-membered aromatic ring with two adjacent nitrogen atoms, contributing to electron-deficient properties that facilitate interactions with biological targets .

  • 4-Fluorophenyl Group: The electron-withdrawing fluorine atom enhances metabolic stability and influences dipole interactions .

  • 4-Methylphenyl Group: The methyl substituent introduces steric bulk and hydrophobic character, potentially affecting solubility and binding affinity .

Table 1: Key Structural Descriptors

PropertyValue
Molecular FormulaC16H14FN3\text{C}_{16}\text{H}_{14}\text{FN}_{3}
Molecular Weight267.3 g/mol
CAS Registry Number618098-12-7
IUPAC Name1-(4-Fluorophenyl)-3-(4-methylphenyl)-1H-pyrazol-5-amine

Synthesis and Preparation

Industrial Considerations

Scale-up processes likely involve:

  • Continuous Flow Reactors: To optimize heat transfer and reaction homogeneity.

  • Catalytic Systems: Transition metal catalysts (e.g., Pd/Cu) for regioselective aryl group introductions .

Physicochemical Properties

Predicted Properties

Based on structural analogs:

  • Solubility: Low aqueous solubility due to hydrophobic aryl groups; soluble in DMSO or DMF.

  • Melting Point: Estimated 180–220°C (derived from similar pyrazoles) .

  • LogP: ~3.5, indicating moderate lipophilicity .

Table 2: Comparative Physicochemical Data

CompoundMolecular Weight (g/mol)Estimated LogP
1-(4-Fluorophenyl)-3-(4-methylphenyl)-1H-pyrazol-5-amine267.33.5
3-(4-Fluorophenyl)-1-(4-methylphenyl)-1H-pyrazol-5-amine 267.33.4
1-(4-Chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazol-5-amine287.74.1

Biological Activity and Applications

Structure-Activity Relationships (SAR)

  • Fluorine Substitution: Enhances bioavailability and target binding through electronegativity and van der Waals interactions .

  • Methyl Group: Increases metabolic stability but may reduce solubility .

Comparative Analysis with Analogous Compounds

Positional Isomerism Effects

Comparing the target compound (1-fluoro-3-methyl) with its positional isomer (3-fluoro-1-methyl, CAS 618092-86-7) :

  • Bioactivity: Isomers may exhibit divergent binding modes due to altered steric and electronic profiles.

  • Synthetic Accessibility: Isomer distribution depends on cyclization regioselectivity during synthesis.

Halogen Substitution Impact

Replacing fluorine with chlorine (as in 1-(4-chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazol-5-amine):

  • Electron Withdrawal: Chlorine’s stronger -I effect increases electrophilicity but may reduce metabolic stability.

  • Molecular Weight: Chlorine substitution raises molecular weight by ~20 g/mol, affecting pharmacokinetics.

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